![molecular formula C19H21N3O2 B2923235 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide CAS No. 866010-85-7](/img/structure/B2923235.png)
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide” is a chemical with the molecular formula C19H21N3O2 and a molecular weight of 323.39 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C19H21N3O2/c1-13(2)22(14(3)4)19(24)18(23)17-10-7-11-21(17)16-9-6-5-8-15(16)12-20/h5-11,13-14H,1-4H3" . This code provides a detailed description of the compound’s molecular structure. Unfortunately, specific structural analyses or diagrams were not found in the search results.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 323.39 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide has a variety of scientific research applications. It can be used in drug design and development, as a tool for studying enzyme-substrate interactions, and as a probe for studying the catalytic activity of enzymes. Additionally, this compound can be used in enzymatic studies, as it is able to bind to enzymes and alter their catalytic activity. This compound can also be used in the study of membrane proteins, as it is capable of altering the activity of membrane proteins.
Mecanismo De Acción
Target of Action
The primary target of this compound is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
The compound inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .
Biochemical Pathways
By inhibiting PDE4, the compound affects the cAMP-dependent pathway, which plays a crucial role in the inflammatory response. The increase in cAMP levels suppresses the release of inflammatory cytokines, thereby reducing inflammation .
Pharmacokinetics
Its boron-containing structure is believed to enhance skin penetration
Result of Action
The compound’s action results in the reduction of local inflammation in the skin and prevents further exacerbation of the disease . It is efficacious in improving disease severity, reducing the risk of infection, and reducing the signs and symptoms in patients 2 years old and older .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide in laboratory experiments include its ability to bind to enzymes and membrane proteins, as well as its ability to alter their activity. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. The limitations of using this compound in laboratory experiments include its lack of specificity, as it can bind to a variety of different enzymes and membrane proteins.
Direcciones Futuras
The future directions for 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide research include further investigation of its mechanism of action, its ability to alter the activity of enzymes and membrane proteins, and its potential applications in drug design and development. Additionally, further research is needed to determine the effects of this compound on biochemical and physiological processes. Further research is also needed to explore the potential of this compound as a tool for studying enzyme-substrate interactions and for studying the catalytic activity of enzymes. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes and membrane proteins.
Métodos De Síntesis
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide can be synthesized in two steps. The first step involves the reaction of N,N-diisopropyl-2-oxoacetamide with 2-cyanophenyl pyrrole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound, this compound. The second step involves the purification of the compound by recrystallization or column chromatography.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
2-[1-(2-cyanophenyl)pyrrol-2-yl]-2-oxo-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)22(14(3)4)19(24)18(23)17-10-7-11-21(17)16-9-6-5-8-15(16)12-20/h5-11,13-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGJONZFLQQPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

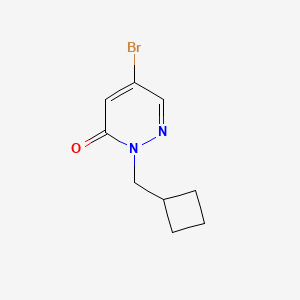
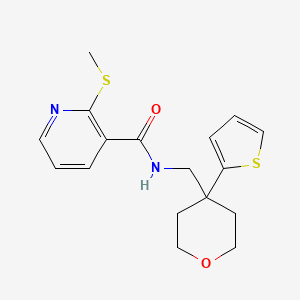
![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2923162.png)
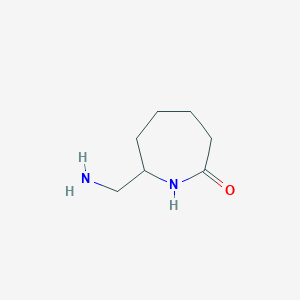

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine](/img/structure/B2923169.png)
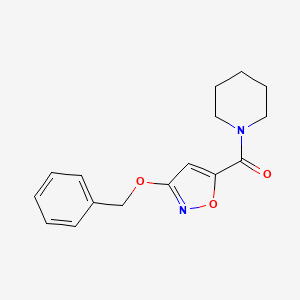
![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2923171.png)
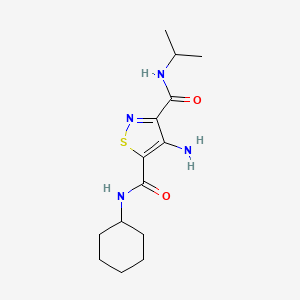
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)